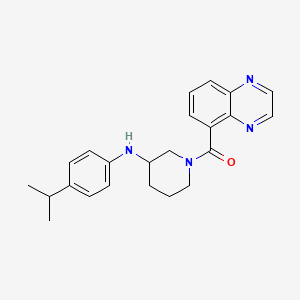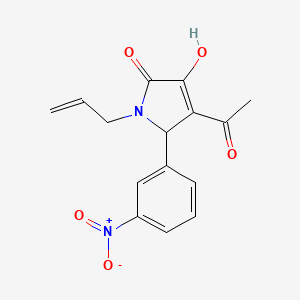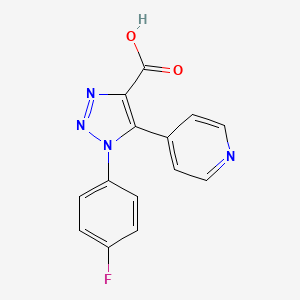
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine (IQNP) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperidine-based derivative that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves its ability to inhibit specific enzymes and receptors in the central nervous system. The compound acts as a potent inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine also exhibits antagonistic activity against specific receptors, including the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. The compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine also exhibits antioxidant activity, reducing oxidative stress in the brain. Additionally, the compound has been shown to have anti-inflammatory effects, reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has several advantages as a research tool. The compound exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system, making it a valuable tool for studying the mechanisms of various neurological disorders. However, the synthesis method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine is complex and requires expertise in organic chemistry, limiting its availability for researchers.
Direcciones Futuras
There are several future directions for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine research. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine. Additionally, the compound's potential side effects and toxicity need to be thoroughly investigated before it can be used as a therapeutic agent. Finally, the development of more efficient synthesis methods for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine could lead to increased availability for researchers.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine is a novel compound that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to determine the optimal dosage and administration method for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine and to investigate the compound's potential side effects and toxicity. The development of more efficient synthesis methods for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine could lead to increased availability for researchers.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 4-isopropylphenyl magnesium bromide with 5-bromoquinoxaline, followed by the addition of piperidine and carbonyl chloride. The resulting compound is then purified using column chromatography, yielding pure N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Propiedades
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-quinoxalin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16(2)17-8-10-18(11-9-17)26-19-5-4-14-27(15-19)23(28)20-6-3-7-21-22(20)25-13-12-24-21/h3,6-13,16,19,26H,4-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRWRXUEOAMZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)